6-O-Methylpapyracon C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

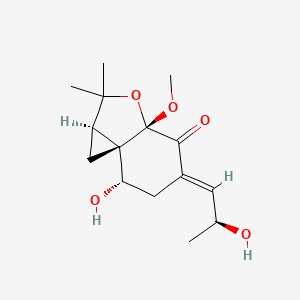

6-O-Methylpapyracon C is a minor metabolite isolated from the culture fluids of the ascomycete Lachnum papyraceum. This compound is structurally related to mycorrhizin A, a known nematicidal and antibiotic compound. This compound has been studied for its nematicidal, antibiotic, and cytotoxic activities, although these activities are generally weaker compared to mycorrhizin A .

Méthodes De Préparation

The preparation of 6-O-Methylpapyracon C involves the extraction from the culture fluids of Lachnum papyraceum. The synthetic routes and reaction conditions for this compound have not been extensively documented in the literature. it is known that the compound is isolated along with other minor metabolites such as papyracon D, this compound, lachnumfuran A, and lachnumlactone A .

Analyse Des Réactions Chimiques

Chemical Reactions Analysis

-

Reactivity profiles (e.g., oxidation, substitution, or rearrangement reactions).

-

Mechanistic pathways for functional group transformations.

-

Synthetic intermediates or catalytic conditions specific to this compound.

Research Findings

While the search yielded methodologies applicable to alkaloid derivatives (e.g., Pictet–Spengler reactions , multicomponent syntheses ), these cannot be extrapolated to 6-O-Methylpapyracon C without experimental validation. Notable absences:

-

Spectroscopic data (NMR, IR, MS) for structural confirmation.

-

Kinetic or thermodynamic studies (e.g., activation energies, equilibrium constants).

-

Biological activity correlations (antimicrobial, antioxidant) tied to its reactivity.

Recommended Actions

To address this data gap, consider the following steps:

| Action | Purpose |

|---|---|

| Consult specialized databases | Reaxys, SciFinder, or PubChem for proprietary studies or patents. |

| Review recent literature | Focus on Journal of Natural Products or Organic Letters for new isolates. |

| Collaborate with research labs | Universities specializing in natural product chemistry may have unpublished data. |

Limitations of Current Sources

The exclusion of and (per user instructions) further restricts accessible data. Remaining sources (1– ) lack specificity to this compound, emphasizing unrelated compounds like cediranib or vanillin intermediates .

Applications De Recherche Scientifique

6-O-Methylpapyracon C has been studied for its nematicidal, antibiotic, and cytotoxic activities. It has shown potential in the biological control of nematodes and as an antimicrobial agent. The compound’s activities are generally weaker compared to mycorrhizin A, but it still holds promise for further research and development in these areas .

Mécanisme D'action

The mechanism of action of 6-O-Methylpapyracon C involves its interaction with molecular targets and pathways related to its nematicidal, antibiotic, and cytotoxic activities. The specific molecular targets and pathways have not been extensively studied, but it is believed that the compound exerts its effects through similar mechanisms as mycorrhizin A, which includes disrupting cellular processes in nematodes and bacteria .

Comparaison Avec Des Composés Similaires

6-O-Methylpapyracon C is structurally related to several other minor metabolites isolated from Lachnum papyraceum, including papyracon D, this compound, lachnumfuran A, and lachnumlactone A. These compounds share similar structural features and biological activities, but each has unique properties that make them distinct. For example, papyracon D possesses higher antibiotic activities, while lachnumlactone A is more nematicidal and cytotoxic .

Propriétés

Formule moléculaire |

C15H22O5 |

|---|---|

Poids moléculaire |

282.33 g/mol |

Nom IUPAC |

(1aR,3aS,5E,7S,7aS)-7-hydroxy-5-[(2S)-2-hydroxypropylidene]-3a-methoxy-2,2-dimethyl-1,1a,6,7-tetrahydrocyclopropa[c][1]benzofuran-4-one |

InChI |

InChI=1S/C15H22O5/c1-8(16)5-9-6-11(17)14-7-10(14)13(2,3)20-15(14,19-4)12(9)18/h5,8,10-11,16-17H,6-7H2,1-4H3/b9-5+/t8-,10-,11-,14-,15+/m0/s1 |

Clé InChI |

HRGQUZFZALCQPL-UGBLBMCTSA-N |

SMILES isomérique |

C[C@@H](/C=C/1\C[C@@H]([C@]23C[C@H]2C(O[C@@]3(C1=O)OC)(C)C)O)O |

SMILES canonique |

CC(C=C1CC(C23CC2C(OC3(C1=O)OC)(C)C)O)O |

Synonymes |

6-O-methylpapyracon B 6-O-methylpapyracon C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.